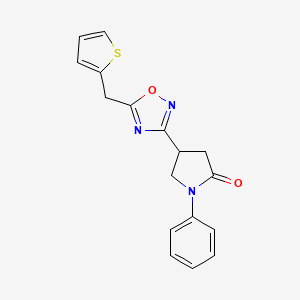
1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a chemical compound that has gained attention in scientific research due to its potential biological activities. This compound is also known as PHTM-3, and it is a derivative of pyrrolidine.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves the reaction of a pyrrolidin-2-one derivative with a thiophene-based oxadiazole compound.
Starting Materials
2-Pyrrolidinone, Phenylacetic acid, Thiophene-2-carboxylic acid, Hydrazine hydrate, Phosphorus oxychloride, Sodium hydroxide, Dimethylformamide, Ethanol
Reaction
1. Synthesis of 5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid by reacting thiophene-2-carboxylic acid with hydrazine hydrate and phosphorus oxychloride in ethanol., 2. Conversion of 5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid to its corresponding acid chloride by reacting with thionyl chloride in dimethylformamide., 3. Synthesis of 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one by reacting 2-pyrrolidinone with the acid chloride in the presence of sodium hydroxide and phenylacetic acid as a catalyst.
Mechanism Of Action
The mechanism of action of 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and microorganisms by interfering with their DNA synthesis.
Biochemical And Physiological Effects
Studies have shown that 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to induce apoptosis in cancer cells and inhibit the growth of microorganisms.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one in lab experiments include its potential as a broad-spectrum antimicrobial and anticancer agent. It is also easy to synthesize and has a low toxicity profile. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Development of new derivatives with improved biological activities.
3. Evaluation of its potential as a therapeutic agent for various diseases.
4. Investigation of its potential as a drug delivery system.
5. Studies to explore its potential as a pesticide.
In conclusion, 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a chemical compound with potential biological activities. Its broad-spectrum antimicrobial and anticancer activities make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been studied for its potential biological activities. It has been found to exhibit antifungal, antibacterial, and anticancer activities. It has also been studied for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
1-phenyl-4-[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16-9-12(11-20(16)13-5-2-1-3-6-13)17-18-15(22-19-17)10-14-7-4-8-23-14/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSVVCUECBQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

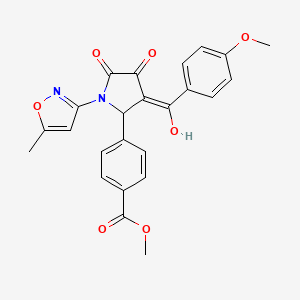
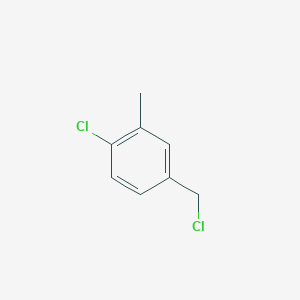
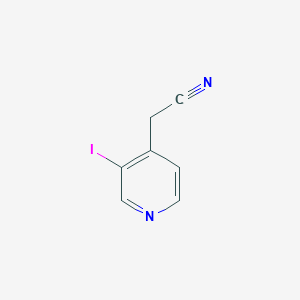
![Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2532118.png)

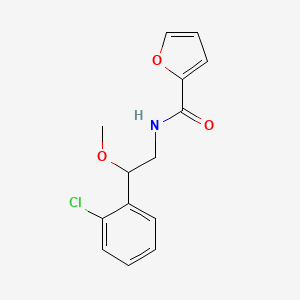
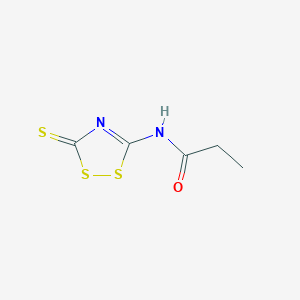
![1-[4-(2-Fluorophenyl)piperazinyl]-2-[(methylsulfonyl)phenylamino]ethan-1-one](/img/structure/B2532127.png)

![1-[4-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2532129.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2532131.png)
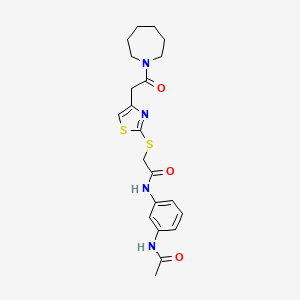
![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)
